2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
The compound appears to be a derivative of benzamide with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzothiazole and morpholine, which are known to exhibit various biological activities.
Synthesis Analysis
The synthesis of related N-[(2-morpholinyl)alkyl]benzamides is detailed in the first paper, where a series of compounds were synthesized to improve gastric prokinetic activity. The morpholinyl moiety was incorporated after considering the structure of cisapride, and the activity was found to be influenced by the substituents on the benzoyl group . Although the exact synthesis of the compound is not described, the methodologies used for similar compounds involve the coupling of a morpholine derivative with a benzoyl group containing specific substituents to achieve the desired biological activity.
Molecular Structure Analysis
The third paper provides insight into the molecular structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate. This compound was crystallized and its structure was determined by X-ray crystallography, revealing dihedral angles between the benzene rings and the morpholine moiety. Such structural analyses are crucial for understanding the conformation and potential reactivity of the compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, similar compounds with benzamide and morpholine structures are known to have specific solubility, stability, and reactivity profiles that are important for their biological activity and pharmacokinetics. The second paper discusses the antibacterial activity of benzothiazole acetamide derivatives, suggesting that the compound may also possess antibacterial properties .
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis
Research in the synthesis of novel heterocyclic compounds, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, indicates a keen interest in exploring the therapeutic potential of complex molecules. These compounds have been evaluated for their anti-inflammatory and analgesic activities, showcasing the relevance of intricate chemical synthesis in medicinal chemistry (Abu‐Hashem et al., 2020).
Radiochemical Synthesis for PET Imaging
The synthesis of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease exemplifies the application of complex organic molecules in neurodegenerative disease research (Wang et al., 2017).
Gastroprokinetic Activity
- Gastroprokinetic Agents: The development of benzamides as selective and potent gastrokinetic agents highlights the application of specific chemical scaffolds in addressing gastrointestinal mobility disorders. This research often focuses on the synthesis and structure-activity relationships of molecules designed to enhance gastric emptying without adverse dopaminergic effects (Kato et al., 1992).
Antimicrobial Activities
- Antimicrobial Compound Development: The synthesis of new 1,2,4-triazole derivatives containing morpholine moiety and their evaluation as antimicrobial agents demonstrate the importance of chemical modifications in generating biologically active compounds capable of combating microbial infections (Sahin et al., 2012).
Analytical Applications
- Pharmaceutical Analysis: Electrophoretic and gas-chromatographic analysis of pharmaceutical preparations, including those containing complex organic molecules like 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride, underscores the critical role of analytical chemistry in ensuring the quality and purity of medicinal products (Burykin et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S.ClH/c1-15-7-8-18(28-2)19-20(15)30-22(24-19)26(10-9-25-11-13-29-14-12-25)21(27)16-5-3-4-6-17(16)23;/h3-8H,9-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXOQGJLHNHTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride |
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